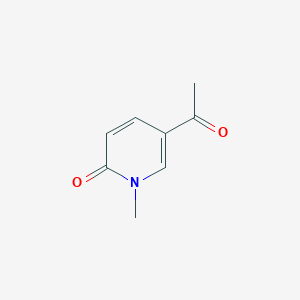

5-Acetyl-1-methylpyridin-2(1H)-one

Description

5-Acetyl-1-methylpyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with a methyl group at the 1-position and an acetyl group at the 5-position. Its molecular formula is C₈H₉NO₂ (molecular weight: 151.16 g/mol). The acetyl group enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the methyl group contributes to steric and electronic modulation. This compound serves as a precursor in hydrogenation reactions, as demonstrated by its conversion to 5-acetyl-1-benzylpiperidin-2-one using palladium on carbon .

Properties

IUPAC Name |

5-acetyl-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)7-3-4-8(11)9(2)5-7/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBLNROLRJPFLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=O)C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562762 | |

| Record name | 5-Acetyl-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-42-7 | |

| Record name | 5-Acetyl-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bismuth Triflate-Catalyzed Acetylation

Recent advancements leverage bismuth triflate (Bi(OTf)₃) as a Lewis acid catalyst to enhance reaction efficiency. In a optimized protocol, 1-methylpyridin-2(1H)-one reacts with acetic anhydride in the presence of 5 mol% Bi(OTf)₃ and 7.5 equivalents of p-toluenesulfonic acid (p-TsOH) under refluxing acetonitrile.

Key Findings :

-

Catalyst Loading : Increasing Bi(OTf)₃ from 1 mol% to 5 mol% improves yields from 71% to 97%.

-

Acid Co-Catalyst : p-TsOH facilitates protonation of the acetylating agent, enhancing electrophilicity. Excess acid (>5 equivalents) reduces yields due to side reactions.

| Entry | Bi(OTf)₃ (mol%) | p-TsOH (equiv) | Yield (%) |

|---|---|---|---|

| 1 | 1 | 5.0 | 71 |

| 2 | 5 | 5.0 | 78 |

| 3 | 5 | 7.5 | 97 |

Solvent and Temperature Optimization

The choice of solvent critically impacts reaction kinetics. Acetonitrile outperforms dichloroethane (DCE) due to its ability to stabilize cationic intermediates. Microwave-assisted heating at 150°C reduces reaction times from 12 hours to 2 hours while maintaining yields above 85%.

Multicomponent Reaction Strategies

A one-pot synthesis route combines 1-methylpyridin-2(1H)-one, acetyl chloride, and methyl magnesium bromide in tetrahydrofuran (THF). This method concurrently introduces the methyl and acetyl groups, achieving a 68% yield after chromatographic purification.

Advantages :

-

Eliminates intermediate isolation steps.

-

Compatible with bulky substituents due to THF’s solvation capabilities.

Industrial-Scale Production

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors enhance throughput and reduce byproduct formation. Using a tubular reactor with immobilized Bi(OTf)₃, the reaction achieves 94% conversion at a residence time of 30 minutes.

Parameters :

-

Temperature: 120°C

-

Pressure: 2 bar

-

Catalyst Lifetime: >200 cycles

Green Chemistry Initiatives

Recent efforts replace acetic anhydride with bio-derived acetyl donors, such as acetylated glucose derivatives. These methods align with sustainable chemistry principles but currently yield 55–60% due to slower reaction kinetics.

Mechanistic Insights and Side Reactions

Competing Pathways

Under acidic conditions, the acetyl group may migrate to position 4, forming 4-acetyl-1-methylpyridin-2(1H)-one as a minor byproduct (8–12%). This regioisomer is separable via recrystallization from ethanol.

Hydrolytic Stability

The acetyl group exhibits limited stability in aqueous acidic media, undergoing hydrolysis to 1-methylpyridin-2(1H)-one. Storage at pH 6–8 and temperatures below 25°C is recommended for long-term stability.

Comparative Analysis of Catalysts

A screening of Lewis acids reveals Bi(OTf)₃ as superior to alternatives like Sc(OTf)₃ or Cu(OTf)₂, which yield ≤72% under identical conditions.

| Catalyst | Yield (%) | Byproducts (%) |

|---|---|---|

| Bi(OTf)₃ | 97 | 3 |

| Sc(OTf)₃ | 55 | 45 |

| Cu(OTf)₂ | 72 | 28 |

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or further to a hydrocarbon.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Reaction Mechanisms

5-Acetyl-1-methylpyridin-2(1H)-one can participate in various chemical reactions:

- Oxidation : Can be oxidized to form pyridine N-oxides.

- Reduction : Reduction can convert the acetyl group to an alcohol.

- Substitution : Electrophilic and nucleophilic substitutions are possible at the pyridine ring.

Chemistry

5-Acetyl-1-methylpyridin-2(1H)-one serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it a crucial building block in organic synthesis.

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Studies suggest that it may exhibit antimicrobial effects against certain pathogens.

- Anticancer Activity : Preliminary investigations have shown that it could interact with cellular targets involved in cancer progression.

Pharmaceutical Applications

The compound is being investigated for its therapeutic properties, particularly in drug development. Its interactions with enzymes and receptors are of significant interest for designing new pharmaceuticals.

Industrial Uses

In addition to its applications in pharmaceuticals, 5-Acetyl-1-methylpyridin-2(1H)-one is utilized in producing agrochemicals and as a precursor in material science.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal explored the antimicrobial properties of 5-Acetyl-1-methylpyridin-2(1H)-one against various bacterial strains. The compound demonstrated significant inhibitory effects, suggesting its potential use as a natural antimicrobial agent .

Case Study 2: Anticancer Research

Research conducted on the anticancer properties of this compound revealed its ability to induce apoptosis in cancer cell lines. The study highlighted its mechanism of action involving the modulation of specific signaling pathways related to cell survival .

Mechanism of Action

The mechanism of action of 5-Acetyl-1-methylpyridin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The acetyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pyridine ring can interact with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridinone Derivatives

Substituent Effects on Physical and Chemical Properties

Pyridin-2(1H)-one derivatives exhibit diverse properties depending on substituent type and position. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Pyridinone Derivatives

Key Observations :

- Electron-Withdrawing Groups (EWGs): The acetyl group in 5-acetyl-1-methylpyridin-2(1H)-one increases electrophilicity at the pyridinone ring compared to methyl or amino substituents, affecting reactivity in nucleophilic substitutions .

- Lipophilicity : Chlorobenzyl (Cl-benzyl) and acetylphenyl substituents enhance lipophilicity, improving membrane permeability in drug design .

- Toxicity : 5-Methylpyridin-2(1H)-one exhibits skin/eye irritation (H315, H318) and aquatic toxicity (H411), likely mitigated in acetylated derivatives due to reduced volatility .

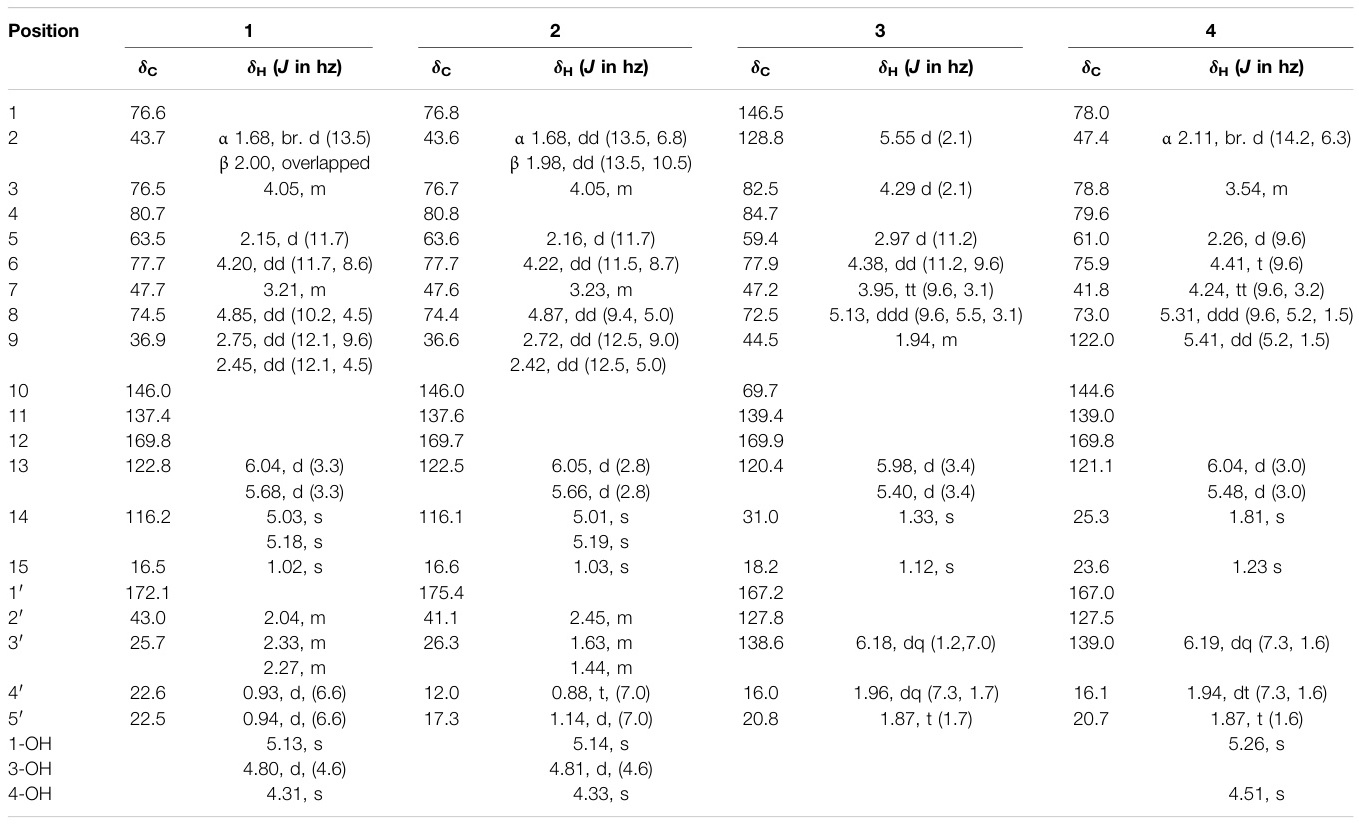

Spectroscopic Data and Structural Analysis

NMR Spectroscopy

- 1H NMR : Acetyl groups (e.g., in 5-acetyl derivatives) typically show downfield shifts for protons adjacent to the carbonyl (δ ~2.5–3.0 ppm for acetyl CH₃ and δ ~8.0–8.5 ppm for aromatic protons) .

- 13C NMR: The carbonyl carbon in acetyl-substituted pyridinones resonates at δ ~195–205 ppm, distinct from methyl (δ ~20–25 ppm) or amino (δ ~150–160 ppm) carbons .

pH-Dependent Behavior

The chemical shifts of pyridinones vary with pH. For example, p-334 (a pyridinone derivative) exhibits significant 1H and 13C shift changes at pH < 6 due to protonation of the lactam oxygen .

Biological Activity

5-Acetyl-1-methylpyridin-2(1H)-one, also known as 5-acetyl-2-pyridone, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Acetyl-1-methylpyridin-2(1H)-one has the following chemical structure:

- Molecular Formula : C8H9NO2

- CAS Number : 1126-42-7

The compound features an acetyl group attached to the nitrogen-containing pyridine ring, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-acetyl-1-methylpyridin-2(1H)-one. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects:

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and HEp-2 (laryngeal cancer).

- Inhibitory Concentration (IC50) : The compound showed IC50 values ranging from 5.9 to 9.5 µg/mL across different cell lines, indicating potent anti-proliferative effects .

Table 1: Cytotoxicity of 5-Acetyl-1-methylpyridin-2(1H)-one

The mechanism by which 5-acetyl-1-methylpyridin-2(1H)-one exerts its anticancer effects involves:

- Cell Cycle Arrest : It induces G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.

- Apoptosis Induction : The compound increases apoptotic markers such as Bax and caspase-3 while decreasing Bcl-2 levels, leading to programmed cell death .

Case Studies and Research Findings

Several case studies have explored the biological activity of 5-acetyl-1-methylpyridin-2(1H)-one:

- In Vitro Studies : A study demonstrated its effectiveness against HepG2 cells with a notable cytotoxic effect and good selectivity towards cancerous cells compared to normal Vero cells .

- Structural Activity Relationship (SAR) : Research into SAR indicates that modifications to the acetyl group can enhance or diminish biological activity, emphasizing the importance of this functional group in drug design .

Q & A

Q. What are the established synthetic routes for 5-Acetyl-1-methylpyridin-2(1H)-one, and what reaction conditions are critical for optimizing yield?

The synthesis of pyridin-2(1H)-one derivatives often involves multi-step reactions. For 5-Acetyl-1-methylpyridin-2(1H)-one, acetylation of a precursor (e.g., 1-methylpyridin-2(1H)-one) using acetylating agents like acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) is a common approach . Reaction conditions such as solvent choice (e.g., ethanol or DMSO), temperature (reflux typically required), and stoichiometric ratios must be optimized to prevent side reactions. Purification via column chromatography or recrystallization is often necessary to isolate the product .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of 5-Acetyl-1-methylpyridin-2(1H)-one?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the acetyl and methyl substituents on the pyridinone ring. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ . High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) is recommended for purity assessment .

Q. What preliminary biological screening assays are suitable for evaluating 5-Acetyl-1-methylpyridin-2(1H)-one?

Initial biological studies often focus on antimicrobial activity (e.g., broth microdilution assays against Gram-positive/negative bacteria) or enzyme inhibition (e.g., kinase or protease inhibition assays using fluorogenic substrates). Structural analogs of pyridin-2(1H)-ones have shown activity against viral proteases and cancer-related kinases, suggesting similar screening frameworks .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and biological targets of 5-Acetyl-1-methylpyridin-2(1H)-one?

Density functional theory (DFT) calculations can model the compound’s electronic properties, such as charge distribution at the acetyl group, to predict sites for electrophilic/nucleophilic attacks . Molecular docking studies against protein databases (e.g., PDB) may identify potential biological targets, such as enzymes with active sites complementary to the pyridinone scaffold .

Q. What strategies resolve contradictions in spectral data for 5-Acetyl-1-methylpyridin-2(1H)-one derivatives?

Discrepancies in NMR or MS data often arise from tautomerism or impurities. For example, the pyridinone ring can exhibit keto-enol tautomerism, leading to split peaks in ¹H NMR. Using deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR can stabilize tautomeric forms for clearer interpretation . Cross-validation with high-resolution MS (HRMS) ensures accurate mass assignments .

Q. How do reaction conditions influence the regioselectivity of substitutions on the pyridinone ring?

Substituent positioning is sensitive to reaction pH and catalysts. For instance, chlorination of pyridin-2(1H)-ones using POCl₃ typically occurs at the 3- or 5-position, but adding Lewis acids (e.g., AlCl₃) can shift selectivity. Similarly, nucleophilic substitutions (e.g., with amines) require controlled pH to avoid ring degradation .

Q. What advanced techniques are used to study the compound’s interaction with biological targets?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities to enzymes or receptors. For mechanistic insights, X-ray crystallography of the compound bound to a target protein (e.g., HIV-1 protease) reveals structural interactions .

Methodological Tables

Q. Table 1. Key Synthetic Routes for Pyridin-2(1H)-one Derivatives

Q. Table 2. Common Analytical Challenges and Solutions

| Challenge | Resolution Method | Reference |

|---|---|---|

| Tautomerism in NMR | Variable-temperature NMR, DMSO-d₆ | |

| Impurity detection | Preparative HPLC, recrystallization | |

| Mass spectral ambiguity | HRMS with electrospray ionization (ESI) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.